molecular formula C14H13ClN4OS2 B12988079 N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine

N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B12988079
M. Wt: 352.9 g/mol
InChI Key: BDRRWWRPVCUGQC-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenoxy group and a thiazolopyrimidine core suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate thioamide and halogenated pyrimidine derivatives.

    Introduction of the Chlorophenoxy Group: This step may involve nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.

    Attachment of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolopyrimidine core may bind to active sites, modulating the activity of these targets and affecting biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Chlorophenoxy Derivatives: Compounds with the chlorophenoxy group but different core structures.

    Methylthio Derivatives: Compounds with the methylthio group but different core structures.

Uniqueness

N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H13ClN4OS2

Molecular Weight

352.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C14H13ClN4OS2/c1-21-14-19-13-11(22-14)12(17-8-18-13)16-6-7-20-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,16,17,18)

InChI Key

BDRRWWRPVCUGQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C(=NC=N2)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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